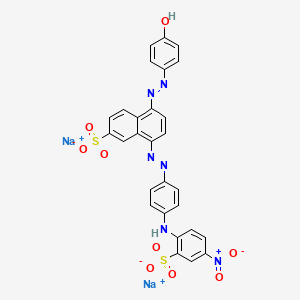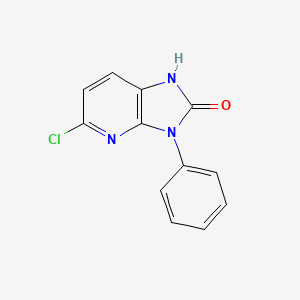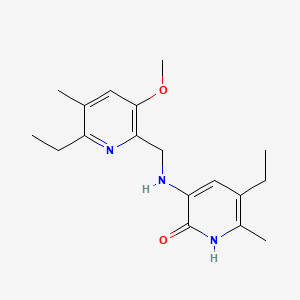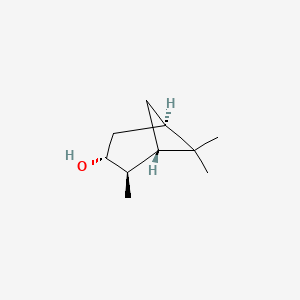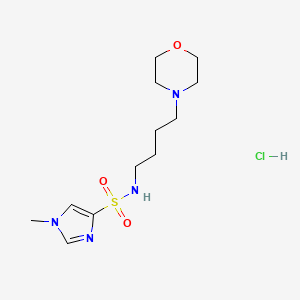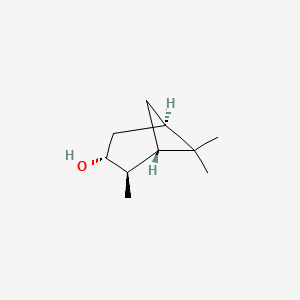
(-)-Pinocampheol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Pinocampheol: is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the oils of coniferous trees. It is known for its distinctive pine-like aroma and is used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (-)-enantiomer is the naturally occurring form.
準備方法
Synthetic Routes and Reaction Conditions
Hydrogenation of Pinene: One common method for synthesizing (-)-Pinocampheol involves the hydrogenation of α-pinene. This reaction typically uses a palladium or platinum catalyst under mild hydrogen pressure.
Oxidation of Pinocampheol: Another method involves the oxidation of pinocampheol derivatives using oxidizing agents like potassium permanganate or osmium tetroxide, followed by reduction.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine trees, followed by purification processes like distillation and crystallization. The synthetic routes mentioned above are also scaled up for industrial applications, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: (-)-Pinocampheol can undergo oxidation to form pinocamphone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of pinocamphone can regenerate this compound. This reaction typically uses reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid, and various nucleophiles.
Major Products
Oxidation: Pinocamphone.
Reduction: this compound.
Substitution: Various substituted pinocampheol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (-)-Pinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology
Biologically, this compound has been studied for its antimicrobial and antifungal properties. It is often tested against various bacterial and fungal strains to evaluate its efficacy as a natural preservative or therapeutic agent.
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and analgesic properties. Research is ongoing to determine its effectiveness in treating conditions like arthritis and other inflammatory diseases.
Industry
Industrially, this compound is used in the production of fragrances and flavors. Its pine-like aroma makes it a popular ingredient in perfumes, air fresheners, and food flavorings.
作用機序
The mechanism by which (-)-Pinocampheol exerts its effects involves interactions with cellular membranes and enzymes. Its antimicrobial action is believed to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects are thought to involve the inhibition of pro-inflammatory enzymes and cytokines.
類似化合物との比較
Similar Compounds
(+)-Pinocampheol: The enantiomer of (-)-Pinocampheol, with similar chemical properties but different biological activities.
Pinocamphone: An oxidized derivative of this compound, used in various chemical syntheses.
α-Pinene: A precursor to this compound, commonly found in essential oils.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer. Its natural occurrence and pleasant aroma also make it particularly valuable in the fragrance and flavor industries.
特性
CAS番号 |
25465-95-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
InChIキー |
REPVLJRCJUVQFA-LURQLKTLSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |
正規SMILES |
CC1C2CC(C2(C)C)CC1O |
melting_point |
67 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


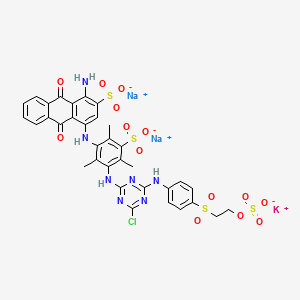

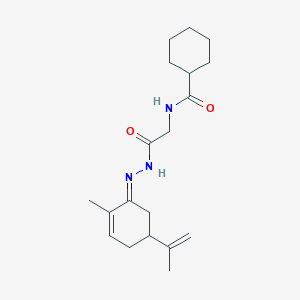

![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
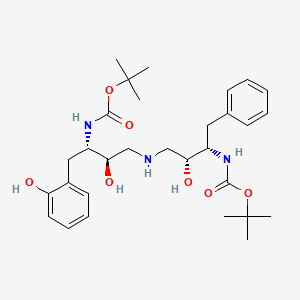
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
